Methyl 4-bromo-3-(2-methylallyloxy)benzoate
Overview
Description
Methyl 4-bromo-3-(2-methylallyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 4-position and a 2-methylallyloxy group at the 3-position of the benzoate ring
Mechanism of Action
Target of Action
It is known that brominated benzoates, such as this compound, often target proteins or enzymes in the body, interacting with them to cause a change in their function .
Mode of Action
Methyl 4-bromo-3-(2-methylallyloxy)benzoate, like other brominated benzoates, likely interacts with its targets through a process known as free radical bromination . This process involves the removal of a hydrogen atom from the target molecule, which is then replaced by a bromine atom . The presence of the bromine atom can significantly alter the function of the target molecule .
Biochemical Pathways
Brominated benzoates are known to be involved in various biochemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways .
Pharmacokinetics
As a brominated benzoate, it is likely to be absorbed into the body and distributed to various tissues where it can interact with its targets . The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the specific metabolic pathways present in the body .
Result of Action
The introduction of a bromine atom into a target molecule can significantly alter its function, potentially leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target molecule .
Biochemical Analysis
Biochemical Properties
Methyl 4-bromo-3-(2-methylallyloxy)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The ester group in this compound is slightly twisted out of the plane of the central aromatic ring, which may influence its interactions with biomolecules . This compound is known to act as a catalyst in the rearrangement of benzylthiothiazoline derivatives, which are potential aldose reductase inhibitors . Additionally, it is used in the preparation of potential anti-HIV agents .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic pathways and gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ester group, which is slightly twisted out of the plane of the central aromatic ring, plays a role in its binding interactions with enzymes and proteins . This structural feature may influence the compound’s ability to inhibit or activate specific enzymes, leading to changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic applications and any adverse effects on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound has threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects at high doses are also important considerations when evaluating the compound’s safety and therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in metabolic flux and metabolite levels is crucial for understanding its impact on cellular metabolism . The interactions with specific enzymes can lead to changes in the levels of metabolites, influencing overall cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, which influence its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as well as its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(2-methylallyloxy)benzoate typically involves the following steps:
Bromination: The starting material, methyl 3-hydroxybenzoate, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-methylallyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products:
- Substituted benzoates with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Methyl 4-bromo-3-(2-methylallyloxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Comparison with Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the 2-methylallyloxy group.
Methyl 4-bromo-3-hydroxybenzoate: Contains a hydroxyl group instead of the 2-methylallyloxy group.
Properties
IUPAC Name |
methyl 4-bromo-3-(2-methylprop-2-enoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6H,1,7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLTIVDZZNPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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